1-Iodo-4-(2-phenylethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

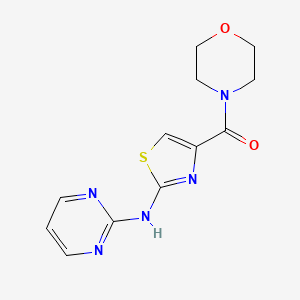

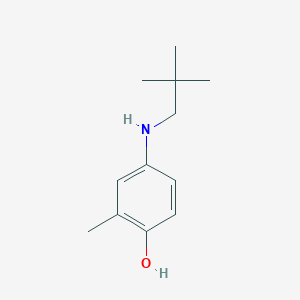

1-Iodo-4-(2-phenylethoxy)benzene is a chemical compound with the molecular formula C14H13IO. It has a molecular weight of 324.16 .

Molecular Structure Analysis

The molecular structure of 1-Iodo-4-(2-phenylethoxy)benzene consists of a benzene ring with an iodine atom and a phenylethoxy group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 1-Iodo-4-(2-phenylethoxy)benzene are not available, similar compounds like aryl halides are known to undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

1-Iodo-4-(2-phenylethoxy)benzene and related compounds play a role in various chemical syntheses and catalytic processes. For instance, Mejía and Togni (2012) described the use of hypervalent iodine reagents in the trifluoromethylation of aromatic compounds, highlighting the significance of iodine-containing compounds in electrophilic reactions and the formation of radical species (Mejía & Togni, 2012). Similarly, Lin, Maddirala, and Liu (2005) explored the solvent-dependent chemoselectivity in ruthenium-catalyzed cyclization involving iodoalkyne-epoxide functionalities, further demonstrating the versatility of iodine derivatives in catalytic processes (Lin, Maddirala & Liu, 2005).

Material Science and Nanostructures

In material science, compounds like 1-Iodo-4-(2-phenylethoxy)benzene contribute to the development of innovative materials and nanostructures. Silly (2013) studied the self-assembly of a star-shaped molecule similar to 1-Iodo-4-(2-phenylethoxy)benzene, forming two-dimensional porous nanoarchitectures, which shows the potential of iodine-containing compounds in creating new materials (Silly, 2013).

Sensing Applications

Compounds containing iodine, such as 1-Iodo-4-(2-phenylethoxy)benzene, have been explored for their sensing capabilities. Hussain, De, and Iyer (2013) developed a polymer that demonstrates fluorescence "turn-off/turn-on" characteristics and colorimetric responses to iodide and mercury, indicating the potential use of iodine derivatives in environmental and chemical sensing (Hussain, De & Iyer, 2013).

Organic Chemistry and Reaction Mechanisms

In organic chemistry, the study and manipulation of iodine-containing compounds like 1-Iodo-4-(2-phenylethoxy)benzene are crucial for understanding reaction mechanisms. Bovonsombat and Mcnelis (1993) used iodine derivatives for ring halogenations, showing the role of these compounds in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

Environmental and Surface Chemistry

Iodine derivatives are also relevant in environmental and surface chemistry studies. Cabibil, Ihm, and White (2000) investigated the surface chemistry of iodobenzene on Pt(111), providing insights into how iodine compounds interact with metal surfaces, which has implications in catalysis and environmental science (Cabibil, Ihm & White, 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-iodo-4-(2-phenylethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVNUGAJHOWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-(2-phenylethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)

![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)